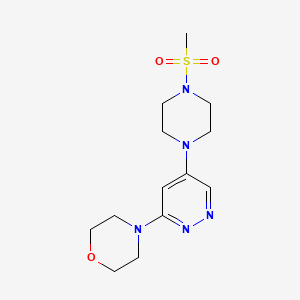

![molecular formula C14H11ClN2O4S B2647630 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline CAS No. 1164476-20-3](/img/structure/B2647630.png)

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

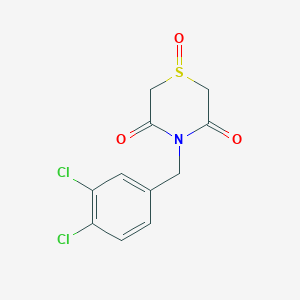

“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline” is a synthetic compound with the CAS Number: 1164476-20-3. It has a molecular weight of 338.77 and its IUPAC name is 2-chloro-N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClN2O4S/c15-12-8-4-5-9-13(12)16-10-14(17(18)19)22(20,21)11-6-2-1-3-7-11/h1-10,16H/b14-10+ . This code represents the molecular structure of the compound. For a detailed structural analysis, please use a molecular modeling software or consult a chemist.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Photooxidation and Nitroso-Product Formation

Research by Miller and Crosby (1983) explored the photooxidation of 4-chloroaniline and its derivatives, leading to the formation of nitroso- and nitro-products. This study provides insights into the reactivity of chloroaniline compounds under irradiation, which could be relevant for understanding the behavior of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline in similar conditions (Miller & Crosby, 1983).

Synthesis of Optically Active Derivatives

Foresti et al. (2003) demonstrated the highly diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, leading to the synthesis of optically active α-amino acid derivatives. This method highlights the potential of using sulfone derivatives in stereoselective synthesis, relevant to the manipulation of this compound for the production of biologically active compounds (Foresti et al., 2003).

Ring Halogenation Techniques

Bovonsombat and Mcnelis (1993) investigated the ring halogenations of polyalkylbenzenes, utilizing catalytic quantities of acidic catalysts. This research provides valuable information on the halogenation processes that could be applicable to the structural modification of this compound, enhancing its reactivity or stability (Bovonsombat & Mcnelis, 1993).

Antimicrobial Activity of Derivatives

Patel and Patel (2012) synthesized novel chalcone derivatives with demonstrated antimicrobial activity. The study showcases the potential of chloroaniline and its derivatives in contributing to the development of new antimicrobial agents, suggesting a similar possibility for the exploration of this compound derivatives (Patel & Patel, 2012).

Development of Hg2+ Sensors

Hussain et al. (2017) explored the development of Hg2+ sensors based on derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide, demonstrating the utility of such compounds in environmental monitoring and analysis. This suggests the potential of this compound in the development of chemical sensors or analytical methods for heavy metal detection (Hussain et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4S/c15-12-8-4-5-9-13(12)16-10-14(17(18)19)22(20,21)11-6-2-1-3-7-11/h1-10,16H/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRGUXBFECNJSG-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC=C2Cl)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2647561.png)

![5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2647562.png)

![N-(2-(diethylamino)ethyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2647565.png)

![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2647567.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2647569.png)